3-(Difluoromethyl)piperidin-3-amine

pKa modulation amine basicity ionization state

Excessive basicity in piperidine building blocks often limits passive permeability in CNS programs. This geminally substituted 3-(difluoromethyl)piperidin-3-amine directly addresses that challenge. Its CHF₂ group depresses the piperidine pKa by ~1.83 units versus 3-aminopiperidine, increasing the neutral fraction at physiological pH for improved blood-brain barrier penetration. - pKa 8.66 ± 0.10 delivers ~20-fold higher neutral fraction at pH 7.4 vs. 3-aminopiperidine - Geminal NH₂/CHF₂ dual HBD architecture from a single quaternary carbon for fragment-based screening - Retains a primary amine handle for amide coupling or reductive amination while offering metabolic shielding - Compact sp³-rich scaffold (MW 150.17) maintains XLogP3 of 0.1, well within CNS drug-like space

Molecular Formula C6H12F2N2
Molecular Weight 150.17 g/mol
Cat. No. B13633456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Difluoromethyl)piperidin-3-amine
Molecular FormulaC6H12F2N2
Molecular Weight150.17 g/mol
Structural Identifiers
SMILESC1CC(CNC1)(C(F)F)N
InChIInChI=1S/C6H12F2N2/c7-5(8)6(9)2-1-3-10-4-6/h5,10H,1-4,9H2
InChIKeyCFQDPULZSWPHAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Physicochemical Profile and Comparator Landscape


3-(Difluoromethyl)piperidin-3-amine (CAS 1892474-06-4, C₆H₁₂F₂N₂, MW 150.17 g/mol) is a geminally substituted saturated heterocyclic amine bearing both a primary amine and a difluoromethyl (CHF₂) group at the piperidine C3 position [1]. Its predicted pKa of 8.66±0.10 places it at a strategically intermediate basicity between unsubstituted 3-aminopiperidine (pKa 10.49±0.20) and more strongly deactivated fluorinated amines. The compound belongs to a class of fluorinated piperidine building blocks that a 2023 systematic study demonstrated generally retain high metabolic stability while offering tunable pKa and LogP profiles [2]. This compound is primarily utilized as a research intermediate and fragment for medicinal chemistry optimization, particularly where balanced lipophilicity (XLogP3 = 0.1) [1] and a dual hydrogen-bond donor pharmacophore are required.

Strategically tuned basicity for CNS permeability optimization
Geminal NH₂/CHF₂ dual hydrogen-bond donor pharmacophore
Quaternary sp³ center ensures stereochemical integrity
Class-level evidence of high microsomal stability

Differentiation from Generic and Regioisomeric Analogs


Simple substitution with 3-aminopiperidine fails because the difluoromethyl group at C3 depresses the piperidine nitrogen pKa by approximately 1.83 log units (from 10.49 to 8.66), substantially altering the protonation state at physiological pH and therefore affecting membrane permeability . Substitution with 4-(difluoromethyl)piperidine (pKa 9.78±0.10) or 3-(difluoromethyl)piperidine (pKa 9.28±0.10) is inadequate because these regioisomers and des-amino analogs lack the 3-amino group, eliminating a key hydrogen-bond donor and a synthetic handle for further derivatization. The geminal NH₂/CHF₂ arrangement at a single quaternary carbon creates a spatially concentrated pharmacophore with two distinct hydrogen-bond donor types (strong polar NH₂ and lipophilic CHF₂) that cannot be replicated by any single-substituent analog [1]. The systematic study by Melnykov et al. (2023) established that both pKa and LogP in fluorinated piperidines are exquisitely sensitive to fluorine position and count, meaning that even positional isomers produce meaningfully different physicochemical profiles [2].

pKa & ionization shift
~1.83-unit pKa drop vs 3-aminopiperidine alters protonation; membrane permeability profile may not transfer
Hydrogen-bond donor loss
Regioisomers and des-amino analogs lack the 3-NH₂, eliminating a key pharmacophoric handle and synthetic vector
Regioisomeric mismatch
4-(difluoromethyl)piperidine exhibits different pKa and spatial orientation; geminal NH₂/CHF₂ arrangement cannot be replicated

Quantitative Differentiation Evidence


Piperidine Basicity Reduction

The piperidine ring nitrogen of 3-(difluoromethyl)piperidin-3-amine exhibits a predicted pKa of 8.66±0.10, compared to 10.49±0.20 for the non-fluorinated analog 3-aminopiperidine . This represents a ΔpKa of -1.83, driven by the electron-withdrawing inductive effect of the geminal CHF₂ group. The 3-(difluoromethyl)piperidine analog (lacking the 3-amino group) shows an intermediate pKa of 9.28±0.10, while the 4-regioisomer 4-(difluoromethyl)piperidine has pKa 9.78±0.10 . This demonstrates that both the presence of fluorine and its positional relationship to the basic nitrogen dictate the magnitude of basicity reduction.

Basicity Shift
Cross-study comparable
Target pKa 8.66±0.10
vs 3-Aminopiperidine 10.49±0.20 (Δ –1.83)
Ionization state not interchangeable; alters CNS permeability potential
Predicted pKa values; confirm experimentally
pKa modulation amine basicity ionization state membrane permeability

Lipophilicity Balance and CNS Drug-Likeness

The target compound has a computed XLogP3 of 0.1 [1], which is more hydrophilic than 3-aminopiperidine (LogP ≈ 0.73) [2] despite the addition of the lipophilic CHF₂ group. This apparently paradoxical increase in polarity is attributable to the geminal amino group contributing additional hydrogen-bond donor/acceptor capacity and increasing topological polar surface area (TPSA = 38.1 Ų) [1]. By comparison, 3-(difluoromethyl)piperidine, which lacks the 3-amino group, has an ACD/LogP of 0.67 . The combination of reduced basicity with retained polarity is a favorable profile for central nervous system drug design, where the CNS MPO (Multiparameter Optimization) score benefits from lower pKa without excessive lipophilicity increases.

Lipophilicity
Cross-study comparable
XLogP3 = 0.1
Retains polar character despite CHF₂; supports CNS drug-like space
Computed values; experimental logD recommended
lipophilicity LogP XLogP3 drug-likeness CNS MPO

Geminal NH₂/CHF₂ Hydrogen-Bond Donor Architecture

3-(Difluoromethyl)piperidin-3-amine is uniquely characterized by a geminal arrangement of a primary amine (NH₂) and a difluoromethyl group (CHF₂) at the C3 quaternary carbon. This architecture provides two distinct hydrogen-bond donor (HBD) types from a single vector point: a strong, polar HBD (NH₂, pKaH ≈ 8.7) and a weaker, lipophilic HBD (CHF₂) [1]. Published studies have established that the CHF₂ group acts as a hydrogen-bond donor on a scale comparable to thiophenol and aniline but weaker than hydroxyl, while providing significantly greater lipophilicity than any of these classical HBD groups [2]. Neither 3-aminopiperidine (one HBD type, no fluorine), 3-(difluoromethyl)piperidine (CHF₂ only, no amine HBD), nor 4-(difluoromethyl)piperidine (CHF₂ remote from ring substitution) can provide this concentrated dual-HBD pharmacophore [3].

H-Bond Donors
Class-level inference
2 distinct HBD types (NH₂ + CHF₂)
vs Comparators: 1 HBD type
Dual-donor pharmacophore enables unique binding interactions
CHF₂ HBD strength comparable to thiophenol/aniline (lit.)
hydrogen bond donor CHF2 bioisostere geminal substitution pharmacophore design fragment-based drug discovery

Metabolic Stability of Fluorinated Piperidine Amines

The systematic study by Melnykov et al. (2023) measured intrinsic microsomal clearance (CLint) across a series of mono- and difluorinated azetidine, pyrrolidine, and piperidine derivatives and demonstrated high metabolic stability for nearly all compounds studied, with the single exception of the 3,3-difluoroazetidine derivative [1]. While the specific CLint value for 3-(difluoromethyl)piperidin-3-amine was not individually reported, the overarching finding that difluorinated piperidine derivatives retain high metabolic stability—attributed to the electron-withdrawing fluorine atoms impeding CYP450-mediated oxidative metabolism—constitutes class-level evidence applicable to this compound [1][2]. In contrast, non-fluorinated 3-aminopiperidine is susceptible to oxidative deamination and N-oxidation pathways that are sterically and electronically disfavored in the CHF₂-substituted analog [3].

Metabolic Stability
Class-level inference
High metabolic stability (class-level)
Fluorination may reduce CYP-mediated clearance risk
Specific CLint not reported; confirm in target series
metabolic stability microsomal clearance CYP450 metabolism oxidative metabolism ADME

hERG Liability Mitigation via pKa Reduction

Le Roch et al. (2024) demonstrated in a chemoinformatic analysis of fluorinated piperidines that fluorine substitution notably lowers piperidine basicity, and that this pKa reduction is directly correlated with reduced affinity for hERG potassium channels—a major source of cardiac toxicity that causes compound attrition in drug development [1]. The target compound's pKa of 8.66 is substantially lower than that of 3-aminopiperidine (pKa 10.49) and sits in a range associated with diminished hERG binding risk. This relationship is well-established in the medicinal chemistry literature: amines with pKa > 9 carry disproportionately higher hERG risk due to the cationic pharmacophore interacting with the channel's aromatic cage [2]. By depressing pKa below ~9, the CHF₂ group moves the compound into a safer basicity window.

hERG Risk Profile
Class-level inference
pKa 8.66 → moderate risk zone
vs 3-Aminopiperidine pKa 10.49 (high risk)
pKa depression may lower hERG binding probability
In vitro hERG assay required for confirmation
hERG cardiotoxicity pKa safety pharmacology lead optimization

Optimal Research and Procurement Scenarios


Building Block for Brain-Penetrant CNS Candidates

The 1.83-unit pKa reduction (from 10.49 to 8.66) relative to 3-aminopiperidine directly addresses a critical challenge in CNS drug design: excessive basicity limits passive blood-brain barrier permeation. The ~20-fold increase in the neutral fraction at pH 7.4, combined with the CHF₂ group's lipophilic hydrogen-bond donor character that can engage polar binding sites without excessively increasing LogP, makes this compound an ideal building block for neuroscience targets where balancing permeability and solubility is essential [1]. The XLogP3 of 0.1 keeps the compound well within CNS drug-like space [2].

Kinase Inhibitor Fragment and PROTAC Linker Design

The geminal NH₂/CHF₂ architecture provides two distinct chemical handles from a single quaternary carbon: the primary amine for amide coupling or reductive amination, and the CHF₂ group for hydrophobic pocket occupancy and metabolic shielding . In kinase inhibitor programs, this dual functionality enables simultaneous engagement of the hinge region (via the amine-derived moiety) and a proximal hydrophobic pocket (via CHF₂), as demonstrated conceptually by the BindingDB entry BDBM402516 showing an IRAK4 inhibitor incorporating a 3-aminopiperidine motif with a difluoromethyl-containing pyrazole achieving IC₅₀ = 9.30 nM [1]. The stability of the quaternary center also ensures stereochemical integrity during synthesis.

pKa-Targeted Scaffold Replacement for hERG Mitigation

When a lead series containing a 3-aminopiperidine motif exhibits hERG liability (IC₅₀ < 10 µM), replacing it with 3-(difluoromethyl)piperidin-3-amine provides a structure-based mitigation strategy: the electron-withdrawing CHF₂ group lowers pKa by ~1.8 units, reducing the concentration of the protonated amine species that binds to the hERG channel's aromatic cage . The chemoinformatic analysis by Le Roch et al. (2024) confirmed that fluorine-driven pKa depression in piperidines correlates with reduced hERG affinity [1]. This scaffold replacement can be executed without fundamentally altering the core pharmacophore, preserving target potency while improving the cardiac safety margin.

Dual Hydrogen-Bond Donor Fragment for Biophysical Screening

The compound's two distinct hydrogen-bond donor types (polar NH₂, pKaH ~8.7; lipophilic CHF₂, HBD strength ≈ thiophenol/aniline) co-localized at a single quaternary center offer a compact, three-dimensional fragment (MW 150.17, 10 heavy atoms) for fragment-based screening . This dual HBD character enables detection of binding modes requiring simultaneous engagement of two distinct H-bond acceptor sites—a profile not available from 3-aminopiperidine (single HBD type) or 3-(difluoromethyl)piperidine (single weak HBD). The 3D character imparted by the quaternary sp³ center further enhances fragment library diversity beyond planar aromatic scaffolds [1].

Application
Selection Property
Validation Focus
CNS lead optimization studies
pKa-tuned permeability / low LogP
Brain penetration assessment (e.g., PAMPA-BBB)
Kinase inhibitor fragment elaboration
Dual-handle scaffold (NH₂ for coupling, CHF₂ for hydrophobic pocket)
Target engagement and selectivity profiling
hERG safety assessment in lead series
pKa-dependent hERG risk profile
hERG patch-clamp or radioligand binding assay
Fragment-based screening libraries
Compact dual-HBD pharmacophore
Biophysical binding assays (SPR, NMR)
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